A Guide to the Spectroscopic Characterization of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate: An In-depth Technical Guide
A Guide to the Spectroscopic Characterization of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate: An In-depth Technical Guide
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages theoretical principles, predictive modeling, and comparative analysis of structurally analogous compounds to offer a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar small molecules. Methodologies for data acquisition and interpretation are detailed to ensure scientific integrity and reproducibility.
Introduction
Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate is a small organic molecule of interest in synthetic and medicinal chemistry. Its structure, featuring a chiral center, a hydroxyl group, an ester, and a fluorinated aromatic ring, presents a rich landscape for spectroscopic analysis. Accurate structural elucidation is paramount for its application in research and development. This guide provides an in-depth analysis of the expected spectroscopic signatures of this compound, grounded in fundamental principles and data from related molecules.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Figure 1: Chemical structure of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Experimental Protocol: Acquiring NMR Spectra
A self-validating protocol for acquiring high-quality NMR data is crucial.
Figure 3: Predicted major fragmentation pathways for Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate in EI-MS.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z)
| m/z | Proposed Fragment |
| 212 | [M]⁺˙ (Molecular Ion) |
| 181 | [M - •OCH₃]⁺ |
| 153 | [M - •COOCH₃]⁺ |
| 111 | [M - •C₄H₇O₂]⁺ |
| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |
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Trustworthiness of Interpretation: The molecular ion peak at m/z 212 should be observable. Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₃, leading to m/z 181) and the entire ester group (•COOCH₃, leading to m/z 153). [1]Alpha-cleavage next to the hydroxyl group is also a plausible fragmentation route. The peak at m/z 109 is a strong indicator of a fluorobenzyl-type fragment.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate. By integrating fundamental principles with data from analogous compounds, we have constructed a detailed and reliable roadmap for the structural elucidation of this molecule. The provided protocols for data acquisition and the in-depth interpretation of the expected NMR, IR, and MS data serve as a valuable resource for researchers in the field. Experimental verification of these predictions will be the ultimate confirmation of the compound's structure.
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